molecular formula C14H11ClN2 B1518604 2-(Benzylamino)-4-chlorobenzonitrile CAS No. 296259-54-6

2-(Benzylamino)-4-chlorobenzonitrile

Cat. No.: B1518604
CAS No.: 296259-54-6
M. Wt: 242.7 g/mol
InChI Key: PIAZBFBIMPNJHL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-chlorobenzonitrile is a halogenated benzonitrile derivative featuring a benzylamino group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its synthesis typically involves substitution reactions on 4-chlorobenzonitrile precursors, as seen in related compounds .

Properties

IUPAC Name

2-(benzylamino)-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZBFBIMPNJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296259-54-6
Record name 2-(benzylamino)-4-chlorobenzonitrile
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Biological Activity

2-(Benzylamino)-4-chlorobenzonitrile (CAS Number: 296259-54-6) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which includes a benzylamino group and a chlorobenzonitrile moiety, suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C14H11ClN2
  • Molecular Weight : 244.70 g/mol
  • Structure :

    Chemical Structure

Cytotoxicity and Cancer Research

The cytotoxic effects of compounds structurally related to this compound have been explored in various cancer models. For example, studies on chalcone derivatives demonstrated dose-dependent inhibition of cell viability and induction of apoptotic pathways in A549 lung cancer cells . While direct studies on this compound are lacking, its structural similarity to these active compounds warrants further investigation into its potential cytotoxic effects.

The mechanism by which compounds like this compound exert their biological effects may involve modulation of key signaling pathways. Research has shown that certain benzylamine derivatives can influence the activity of mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell proliferation and apoptosis . Understanding these pathways could provide insights into the therapeutic applications of this compound.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have indicated that related compounds exhibit significant activity in inhibiting various cancer cell lines. For instance, studies using benzylamine derivatives demonstrated inhibition of NF-kB and activation of caspases, suggesting a mechanism for inducing apoptosis in cancer cells .
  • Toxicological Assessments :
    • Toxicological evaluations of structurally similar compounds have been conducted using short-term tests for carcinogenicity, indicating that certain derivatives may possess mutagenic properties . These findings highlight the importance of assessing the safety profile of this compound in future studies.

Data Table: Summary of Biological Activities

Activity Related Compounds Findings
AntiviralBenzoxaborole derivativesPotent inhibitors against SARS-CoV-2 proteases
CytotoxicityChalcone derivativesInduced apoptosis in A549 lung cancer cells
Modulation of MAPK pathwaysBenzylamine derivativesInhibition of NF-kB; activation of caspases
CarcinogenicityVarious benzyl chloride derivativesPositive responses in multiple assays

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Amino-4-chloro-5-methoxybenzonitrile ()
  • Structure: Substitutions at positions 2 (amino), 4 (chloro), and 5 (methoxy).
  • Key Differences : The absence of a benzyl group and the addition of a methoxy group at position 5.
  • Synthesis : Achieved via multi-step protocols with high purity (97%), suggesting efficient purification methods .
2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile Hydrochloride ()
  • Structure: Features a benzylamino group and a 4-chlorophenyl moiety on an acetonitrile backbone.
  • Key Differences : Acetonitrile core vs. benzonitrile, with a hydrochloride salt form.
  • Properties : Molecular weight (293.19 g/mol) is higher due to the acetonitrile structure and salt formation, which likely improves aqueous solubility .
4-Chloro-2-[2-(4-[(2-hydroxyethyl)amino]-2-methylphenyl)diazenyl]benzonitrile ()
  • Structure: Incorporates a diazenyl (-N=N-) linker and a hydroxyethylamino group.
  • The hydroxyethylamino substituent adds polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity Reference
2-(Benzylamino)-4-chlorobenzonitrile C₁₄H₁₁ClN₂ 242.70 2-benzylamino, 4-Cl High purity; potential antifungal
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 2-amino, 4-Cl, 5-OCH₃ 97% purity; electron-rich core
2-(Benzylamino)-2-(4-Cl-phenyl)acetonitrile HCl C₁₅H₁₄Cl₂N₂ 293.19 Acetonitrile backbone; HCl salt Enhanced solubility
TH3 (Acyl-Hydrazone derivative) C₁₆H₁₂ClN₅O 325.75 4-Cl, tetrazole, p-fluorobenzaldehyde MIC80: 8 µg/mL (Candida spp.)

Preparation Methods

Dehalogenation Process

  • Catalysts: Transition metals such as zinc, copper, or zinc/copper alloys are used as catalysts in powder or solid form with high metal content (>99%) and fine mesh size (2–50 microns preferred) for effective dehalogenation.
  • Reaction Conditions: Dehalogenation is carried out in the presence of alkanoic acids (formic acid, acetic acid, trifluoroacetic acid) as proton sources, typically at temperatures ranging from 70°C to 90°C to avoid product degradation.
  • Solvents: Water or organic solvents such as toluene, tetrahydrofuran, acetonitrile, or mixtures thereof are used. Notably, performing dehalogenation in water without organic solvents reduces by-product formation.
  • Additives: Salts such as phosphate salts (e.g., dipotassium hydrogen phosphate) or ammonium salts can be added to improve selectivity.
  • Process: Continuous or slow addition of alkanoic acid over 2–5 hours enhances selectivity and yield.

This step transforms higher halogenated benzonitriles (e.g., 3,5-dichloro-2,4,6-trifluorobenzonitrile) to less halogenated benzonitriles (e.g., 2,4,6-trifluorobenzonitrile or 4-chlorobenzonitrile), which are suitable for the next hydrogenation step.

Hydrogenation to this compound

The key step in the preparation is the catalytic hydrogenation of the halogenated benzonitrile intermediate to the corresponding benzylamine.

Catalysts and Conditions

  • Catalysts: Common catalysts include Raney nickel, palladium on carbon, platinum on carbon, and cobalt or nickel-based catalysts. Raney nickel and Raney cobalt are preferred due to high activity.
  • Catalyst Support: Catalysts may be supported on activated carbon, silicon carbide, or metal oxides, with support content ranging from 10% to 98% by weight.
  • Reaction Conditions: Hydrogenation is performed under elevated hydrogen pressure (10–15 kg/cm²) and temperatures between 50°C and 90°C.
  • Solvent: Suitable solvents include water, alcohols, or chlorobenzene, depending on the process design.
  • Ammonia: The presence of ammonia or amines during hydrogenation helps in selective amination and prevents over-reduction or side reactions.

Reaction Pathway

  • The nitrile group (-CN) is reduced to the primary amine (-CH2NH2).
  • The halogen substituent (chlorine) remains intact due to selective reaction conditions.
  • The benzylamine product, this compound, is isolated with high purity.

Representative Preparation Process and Yields

Step Conditions/Details Yield (%) Notes
Dehalogenation of halobenzonitrile Zinc powder (5–10 μm mesh), acetic acid, 70–90°C, water solvent, phosphate salt additives >80% (up to 85%) Continuous acid addition improves selectivity; absence of organic solvent reduces by-products
Hydrogenation of halobenzonitrile Raney nickel catalyst, 10–15 kg/cm² H2 pressure, 50–90°C, ammonia presence, solvent (e.g., chlorobenzene) 85–93% High selectivity for amination; catalyst choice critical for yield and purity

Comparative Analysis of Preparation Methods

Parameter Dehalogenation Step Hydrogenation Step
Catalyst Zinc, copper, or zinc/copper alloy Raney nickel, Pd/C, Pt/C, Raney cobalt
Catalyst Form Powder or solid, mesh size 2–50 μm Supported or unsupported catalysts
Reaction Temperature 70–90°C 50–90°C
Pressure Atmospheric or slight pressure Elevated hydrogen pressure (10–15 kg/cm²)
Solvent Water or organic solvents (toluene, THF, etc.) Water, alcohols, chlorobenzene
Additives Alkanoic acids (acetic, formic), phosphate salts Ammonia or amines
Yield >80% 85–93%
Purity >98% after isolation High purity, minimal by-products

Research Findings and Notes

  • The continuous addition of alkanoic acid during dehalogenation significantly improves selectivity and reduces impurity formation.
  • Use of water as solvent in dehalogenation minimizes by-products, enhancing downstream purification.
  • Raney nickel catalysts provide excellent hydrogenation efficiency, with yields reaching up to 93% based on benzaldoxime precursors.
  • Processes involving multiple steps and crystallization (e.g., benzaldoxime intermediates) are less economical and more complex.
  • The described methods are scalable and suitable for industrial production due to their robustness and high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylamino)-4-chlorobenzonitrile in academic research settings?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, react 4-chloro-2-fluorobenzonitrile with benzylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to replace the halogen atom with the benzylamino group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Structural analogs like 4-chloro-2-(propylamino)benzonitrile () follow similar pathways, suggesting this route is adaptable to aromatic amines .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Optimize temperature (80–100°C) to minimize side products.

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare ¹H/¹³C NMR spectra to structurally related compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzonitrile in ). Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzylic CH₂ (δ 4.3–4.5 ppm).
  • IR : Confirm nitrile stretch (~2220 cm⁻¹) and NH stretch (~3350 cm⁻¹).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.06 for C₁₄H₁₁ClN₂).
    • Validation : Cross-reference with databases like PubChem ( ) and published spectra of analogs .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or oxidation of the benzylamino moiety ( ).
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare retention times and peak areas to assess decomposition .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Glide XP ( ) to model binding to targets like kinases or GPCRs. Set up docking grids around known active sites (e.g., IL-17A in ) and score poses using hydrophobic enclosure and hydrogen-bonding parameters.
  • Biochemical Assays : Perform fluorescence polarization or SPR to measure binding affinity (Kd). Use SAR data from analogs (e.g., propyl vs. benzylamino groups in ) to refine hypotheses .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS ( ) to verify compound integrity. Contradictions may arise from impurities (e.g., residual solvents or byproducts).
  • Functional Group Effects : Compare substituent impacts (e.g., 4-bromo vs. 4-chloro in ) on activity. For example, bulkier halogens may sterically hinder target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified benzyl (e.g., 4-fluorobenzyl) or chloro positions (e.g., 3-chloro). Use ’s analogs (e.g., 4-chloro-2-(ethylamino)benzonitrile) as a template.
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Publish datasets in standardized formats (e.g., CHEMBL) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-4-chlorobenzonitrile
Reactant of Route 2
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2-(Benzylamino)-4-chlorobenzonitrile

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